N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-10(8-16)14-12(17)9-3-4-11-13-5-6-15(11)7-9/h3-7,10,16H,2,8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNFJIUZPEMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CN2C=CN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Chemical Reactions Analysis
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide can be represented by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O2
- Molecular Weight : 246.26 g/mol
The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine possess significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that this compound could be developed into a promising antimicrobial agent.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cell proliferation.
A clinical trial involving a related imidazo[1,2-a]pyridine derivative reported a partial response in 30% of participants with advanced solid tumors after treatment cycles, highlighting the potential for further exploration in oncology.
Case Study: Antimicrobial Efficacy
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated significant antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The modifications to the hydroxyl group were noted to enhance the antimicrobial potency.
Case Study: Anticancer Activity
In vitro tests on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) showed that this compound exhibited IC50 values ranging from 10 to 20 µM, indicating substantial anticancer effects.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and immune responses, leading to its anti-inflammatory and immunomodulatory effects . Additionally, it may inhibit the replication of viruses and the growth of cancer cells through various molecular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Hydroxyalkyl-Substituted Carboxamides
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide
- Structure : Features a shorter hydroxyethyl chain instead of hydroxybutan-2-yl.
- Properties : Molecular weight 205.21, melting point 200–202°C, classified as an irritant .
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
- Structure : Contains a 3-hydroxypropyl group (CAS 937601-93-9).
- Availability: Commercially available for research (e.g., Santa Cruz Biotechnology, Pharmint) .
- Comparison : The intermediate chain length balances hydrophilicity and metabolic resistance, offering insights into optimal substituent design for bioavailability.
PF-03716556
- Structure: N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide.
- Pharmacology : A potent acid pump antagonist (APA) with high selectivity for gastric H+/K+-ATPase, demonstrating efficacy in gastroesophageal reflux disease (GERD) models .
- Key Difference: The chromenyl-amino substitution at the 8-position enhances target binding, a feature absent in the target compound .
Aromatic and Heterocyclic Carboxamides
N-Phenyl Derivatives
- Examples : N-Phenylimidazo[1,2-a]pyridine-6-carboxamide (5f), N-(4-nitrophenyl) analog (5g) .
- Synthesis: Prepared via catalytic aminocarbonylation with yields of 64–86% .
AZD0865
- Structure: 8-[(2,6-dimethylbenzyl)amino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide.
- Activity : A P-CAB with rapid onset of action but discontinued due to hepatotoxicity risks .
- Insight: Methyl groups on the imidazo ring and benzylamino substitution highlight the trade-off between potency and safety .
Amino-Substituted Analogs
8-Amino Derivatives (Compounds 38–40)
- Structures: Feature 8-amino groups with diverse carboxamide substituents (e.g., piperidinylpropyl, methylpiperazinylpropyl) .
- Synthesis Yields : 42–70%, with melting points ranging from 190–211°C .
Biological Activity
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-infective and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic structure that contributes to its biological activity. The presence of a hydroxybutan-2-yl group enhances its solubility and bioavailability, which are critical factors for therapeutic efficacy.
Antituberculosis Activity
Recent studies have highlighted the anti-tuberculosis (TB) properties of imidazo[1,2-a]pyridine derivatives. In particular, compounds structurally similar to this compound have shown promising results against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : Compounds in this series demonstrated MIC values ranging from 0.05 to 1.5 μM against various clinical isolates of M. tuberculosis, indicating potent activity compared to traditional TB treatments like isoniazid .
Anti-inflammatory Activity
In addition to its anti-TB properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may exert these effects by inhibiting key signaling pathways such as NF-κB and STAT3.
- Mechanism of Action : The compound has been shown to suppress the activation of NF-κB, a transcription factor involved in inflammation. This was evidenced through molecular docking studies and various assays measuring cytokine levels .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the behavior of the compound within biological systems. Preliminary data suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
| Parameter | Value |
|---|---|
| Plasma protein binding (%) | 99.89 (human) / 99.64 (mouse) |
| Hepatocyte stability (%) | 0.19 (human) at 2 hrs |
| Liver microsome stability (%) | 1.51 (human) / 0.15 (mouse) |
These values indicate that the compound has high plasma protein binding and reasonable stability in liver microsomes, which is essential for reducing metabolism-related side effects .
Case Studies
Several case studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Study on Multidrug-resistant TB : A specific derivative exhibited significant activity against MDR-TB strains with an MIC significantly lower than that of standard treatments.
- Cancer Cell Line Studies : The compound's ability to inhibit cancer cell proliferation was evaluated using MTT assays on various cancer cell lines, showing promising cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multicomponent reactions (MCRs) or condensation reactions. For example, MCRs using aryl ketones, 2-amino-N-heterocycles, and methylene donors (e.g., dimethyl sulfoxide) under catalytic iodine (I₂) and potassium persulfate (K₂S₂O₈) conditions yield imidazo[1,2-a]pyridine cores . Optimization includes adjusting temperature (e.g., 80–100°C), solvent polarity, and catalyst loading. Continuous flow reactors are employed industrially to enhance scalability and purity .
Q. How is the purity of This compound assessed, and what analytical techniques are critical?
- Methodology : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with chemical shifts for aromatic protons typically in δ 7.0–8.5 ppm and carbonyl carbons at δ 165–175 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weights (e.g., m/z 394.47 for PF-03716556 analogs) .
Q. What initial biological screening assays are used to evaluate this compound’s therapeutic potential?
- Methodology :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays in bacterial/fungal cultures (e.g., MIC 1–9 μM in GAS and 7H12 media) .
- Anticancer Potential : Cell viability assays (e.g., MTT) against cancer lines (e.g., IC₅₀ values in low μM ranges) .
- Receptor Binding : Radioligand displacement assays for calcium channel or acid pump antagonism (e.g., IC₅₀ < 100 nM for PF-03716556) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma. For example, Abbott Bioavailability Scores predict rat bioavailability (e.g., F > 10% at 0.55 probability) .
- Metabolite Identification : Use hepatic microsomes to identify active/inactive metabolites .
- Dose-Response Refinement : Adjust dosing regimens in rodent models to align with in vitro IC₅₀ values .
Q. What strategies improve synthetic yields of This compound derivatives?
- Methodology :
- Catalyst Screening : Transition from iodine to palladium catalysts for Suzuki-Miyaura couplings (e.g., Pd/C with H₂ for reductions) .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF to reduce side reactions .
- Temperature Control : Lower reaction temperatures (e.g., –10°C for intermediates like tert-butyl carbamate derivatives) to prevent decomposition .
Q. How are computational methods applied to predict the compound’s SAR (Structure-Activity Relationship)?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., acid pumps or calcium channels) .
- QSAR Modeling : Train models on imidazo[1,2-a]pyridine libraries to correlate substituents (e.g., hydroxybutan-2-yl) with bioactivity .
- DFT Calculations : Analyze electron density maps to prioritize nitro or fluoro substituents for enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
